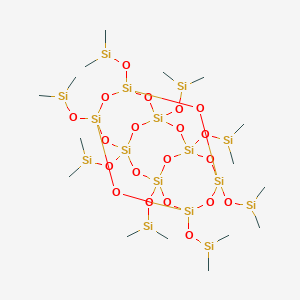![molecular formula C12H10N3O3+ B163266 hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione CAS No. 133826-05-8](/img/structure/B163266.png)
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione is a derivative of 5-deazaflavin, a compound structurally similar to riboflavin but with distinctive electrochemical and photochemical properties due to the substitution of nitrogen at the N-5 position of the isoalloxazine ring with a carbon atom . This compound is known for its role as a light-harvesting chromophore in DNA photolyases and its involvement in various redox reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione typically involves the reduction of streptomycete-origin derivatives using NADPH as a donor of hydrogen and electrons . The process can also involve the use of 7,8-didemethyl-8-hydroxy-5-deazariboflavin as a substrate, although with a lower reaction rate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be synthesized in laboratory settings using cell-free extracts of vegetative mycelia of Streptomyces aureofaciens and Streptomyces rimosus .
化学反应分析
Types of Reactions: hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione undergoes various redox reactions, particularly those involving electron transfer. It is reduced by NADPH in the presence of specific oxidoreductases .
Common Reagents and Conditions: The common reagents used in these reactions include NADPH and specific oxidoreductases isolated from actinomycetes such as Streptomyces griseus .
Major Products Formed: The major products formed from these reactions include reduced forms of this compound derivatives, which play a role in various metabolic processes .
科学研究应用
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione has a wide range of scientific research applications:
作用机制
The mechanism of action of hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione involves its role as a cofactor in redox reactions. It facilitates electron transfer between NADPH and various substrates, thereby participating in metabolic processes . The compound’s molecular targets include specific oxidoreductases that mediate these reactions .
相似化合物的比较
- 7,8-Didemethyl-8-hydroxy-5-deazariboflavin
- Coenzyme F420
Comparison: While hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione and 7,8-didemethyl-8-hydroxy-5-deazariboflavin share similar structures and functions, the former is more efficient in electron transfer reactions involving NADPH . Coenzyme F420, on the other hand, is a more versatile cofactor involved in a broader range of redox reactions across different microorganisms .
This compound stands out due to its specific role in DNA photolyases and its unique electrochemical properties .
属性
CAS 编号 |
133826-05-8 |
|---|---|
分子式 |
C12H10N3O3+ |
分子量 |
244.23 g/mol |
IUPAC 名称 |
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione |
InChI |
InChI=1S/C12H9N3O3/c1-15-9-5-7(16)3-2-6(9)4-8-10(15)13-12(18)14-11(8)17/h2-5H,1H3,(H2,13,14,17,18)/p+1 |
InChI 键 |
CRCOWBHLRIKIGR-UHFFFAOYSA-O |
SMILES |
[H+].CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
规范 SMILES |
[H+].CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
同义词 |
8-HMDI 8-hydroxy-5-deazaisoalloxazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


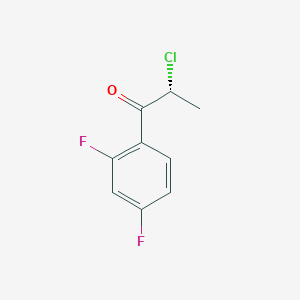
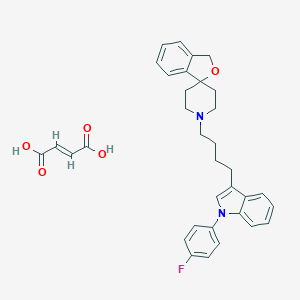
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
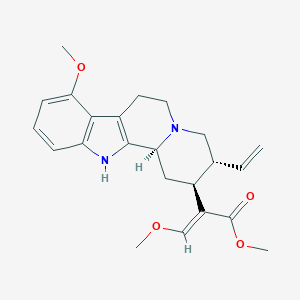
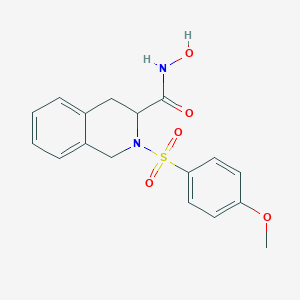
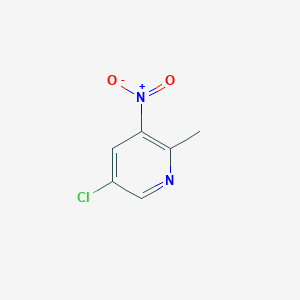

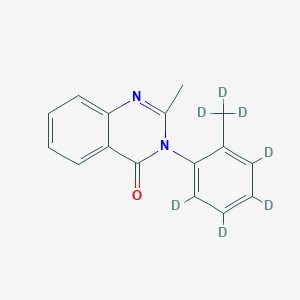

![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)
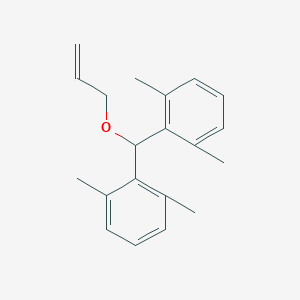
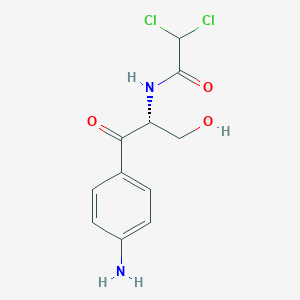
![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)
